Cas no 1781890-07-0 (Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate)

Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a versatile pyrazole-based intermediate widely used in pharmaceutical and agrochemical synthesis. Its key structural features—a reactive amino group, chloro substitution, and ester functionality—make it valuable for further derivatization, enabling the construction of complex heterocyclic systems. The compound exhibits stability under standard handling conditions while offering selective reactivity for functional group transformations. Its well-defined crystalline form ensures consistent purity, facilitating precise stoichiometric control in multi-step syntheses. The methyl ester moiety enhances solubility in common organic solvents, simplifying reaction workup and purification. This intermediate is particularly useful in the development of biologically active molecules, serving as a key precursor in medicinal chemistry applications.
Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate structure
1781890-07-0 structure
Product Name:Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate
CAS No:1781890-07-0
MF:C6H8ClN3O2
MW:189.599619865417
MDL:MFCD28641737
CID:4826507
PubChem ID:84048087
Update Time:2025-10-28

Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate
    • MDL: MFCD28641737
    • Inchi: 1S/C6H8ClN3O2/c1-10-5(8)3(7)4(9-10)6(11)12-2/h8H2,1-2H3
    • InChI Key: KBJVXCFZIBPQAI-UHFFFAOYSA-N
    • SMILES: ClC1C(C(=O)OC)=NN(C)C=1N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 190
  • XLogP3: 0.7
  • Topological Polar Surface Area: 70.1

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Additional information on Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Recent Advances in the Study of Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1781890-07-0)

Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1781890-07-0) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, biological activity, and potential therapeutic uses, making it a compound of interest for researchers in medicinal chemistry and related disciplines.

One of the key areas of research involving this compound is its role as a building block in the synthesis of more complex molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate using a novel catalytic method, which improved yield and reduced byproducts. This advancement is particularly relevant for scalable production in pharmaceutical manufacturing.

In addition to its synthetic utility, the biological activity of Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate has been investigated. Research published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its inhibitory effects on specific enzymes involved in inflammatory pathways. The study reported that the compound exhibited moderate to strong inhibition of COX-2, suggesting potential applications in the development of anti-inflammatory drugs.

Further investigations have explored the compound's potential in oncology. A recent preprint on bioRxiv (2024) described its role as a precursor in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The study found that derivatives of Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate showed promising activity against certain cancer cell lines, particularly in breast and lung cancers.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of this compound and its derivatives. A review in Drug Discovery Today (2023) emphasized the need for further studies to address issues such as bioavailability and metabolic stability. Researchers are currently exploring structural modifications to enhance these properties while retaining the compound's biological activity.

In conclusion, Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1781890-07-0) represents a versatile and promising scaffold in medicinal chemistry. Its applications range from anti-inflammatory agents to potential anticancer drugs, and ongoing research continues to uncover new opportunities for its use. Future studies should focus on optimizing its pharmacological profile and expanding its therapeutic potential.

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